molecular formula C21H28N2O4 B229398 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide

Cat. No. B229398
M. Wt: 372.5 g/mol
InChI Key: MOXUIYOOBLBSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that binds to the same receptors as THC, the psychoactive compound in marijuana. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.

Mechanism of Action

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide works by inhibiting FAAH, the enzyme that breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the psychoactive compound in marijuana. By inhibiting FAAH, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to increase the levels of anandamide in the brain, leading to potential therapeutic effects. Anandamide is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of anandamide, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide may have analgesic, anxiolytic, and antidepressant effects. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as an anti-addictive agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is that it has a short half-life, meaning that its effects are relatively short-lived. This can make it difficult to study the long-term effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide on physiological processes.

Future Directions

There are several future directions for the study of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide. One area of research is the potential therapeutic effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide in humans. While animal studies have shown promising results, more research is needed to determine whether 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is safe and effective in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Finally, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide may have potential as a tool for studying the role of anandamide in various physiological processes, and further research is needed to explore this potential.

Synthesis Methods

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is synthesized through a multi-step process, starting with the reaction of 3,4-dimethoxybenzyl cyanide with methylamine to form 3,4-dimethoxyphenethylamine. This compound is then reacted with 2-methoxybenzoyl chloride to form 3,4-dimethoxy-N-(2-methoxybenzoyl)phenethylamine. Finally, this compound is reacted with 2-(chloromethyl)-2-methylpropane-1,3-diol to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide.

Scientific Research Applications

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. In animal studies, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to have analgesic effects, reducing pain sensitivity in rats. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential as an antidepressant, with some studies showing promising results in reducing depressive-like behavior in rats. Finally, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential as an anti-addictive agent, with some studies showing that it can reduce drug-seeking behavior in rats.

properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H28N2O4/c1-23(13-11-16-9-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-7-5-6-8-18(17)25-2/h5-10,15H,11-14H2,1-4H3,(H,22,24)

InChI Key

MOXUIYOOBLBSFF-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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